Cannabistilbene II

Description

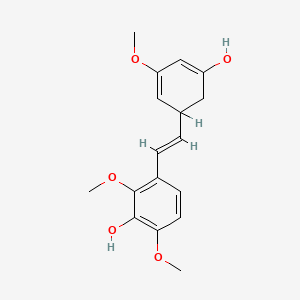

Structure

2D Structure

3D Structure

Properties

CAS No. |

91865-42-8 |

|---|---|

Molecular Formula |

C17H20O5 |

Molecular Weight |

304.34 g/mol |

IUPAC Name |

3-[(E)-2-(5-hydroxy-3-methoxycyclohexa-2,4-dien-1-yl)ethenyl]-2,6-dimethoxyphenol |

InChI |

InChI=1S/C17H20O5/c1-20-14-9-11(8-13(18)10-14)4-5-12-6-7-15(21-2)16(19)17(12)22-3/h4-7,9-11,18-19H,8H2,1-3H3/b5-4+ |

InChI Key |

LIAAUPRCZCWDAE-SNAWJCMRSA-N |

SMILES |

COC1=C(C(=C(C=C1)C=CC2CC(=CC(=C2)OC)O)OC)O |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C/C2CC(=CC(=C2)OC)O)OC)O |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=CC2CC(=CC(=C2)OC)O)OC)O |

Synonyms |

2',3-dihydroxy-3',4',5-trimethoxydihydrostilbene 3,3'-dihydroxy-2',4',5-trimethoxydihydrostilbene cannabistilbene II |

Origin of Product |

United States |

Chemical Profile of Cannabistilbene Ii

Molecular Structure and Formula

Cannabistilbene II is a non-prenylated dihydrostilbene. mdpi.com Its core is a bibenzyl structure, which consists of two phenyl rings connected by an ethylene (B1197577) bridge. The exact structure of this compound is still under investigation, with two proposed isomers:

Cannabistilbene IIa : 3-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol (B14246207) cannabisdatabase.ca

Cannabistilbene IIb : An alternative arrangement of the hydroxyl and methoxyl groups on the phenyl rings. mdpi.comresearchgate.net

The molecular formula for both proposed isomers of this compound is C₁₇H₂₀O₄, and they have a molecular weight of 304.34 g/mol . mdpi.comresearchgate.net

Physicochemical Properties

Based on its chemical structure, this compound is predicted to be a neutral and hydrophobic molecule with low solubility in water. cannabisdatabase.ca Its lipophilic nature is an important consideration for its potential bioavailability and interaction with biological membranes. Further experimental studies are needed to fully characterize its physicochemical properties such as its melting point, boiling point, and solubility in various solvents.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀O₄ |

| Molecular Weight | 304.34 g/mol |

| Isomers | Cannabistilbene IIa, Cannabistilbene IIb |

Biosynthetic Pathways of Cannabistilbene Ii

The formation of Cannabistilbene II is a multi-step process involving specific precursors and enzymatic catalysis.

Precursor Identification and Pathway Elucidation

The biosynthesis of this compound originates from the phenylpropanoid pathway, a central metabolic route in plants for the production of a wide array of secondary metabolites.

The journey to this compound begins with hydroxycinnamic acids, specifically p-coumaric acid. mdpi.comresearchgate.net This compound serves as a fundamental building block. mdpi.com The biosynthesis of hydroxycinnamic acids like p-coumaric acid starts with the amino acid phenylalanine, which undergoes deamination to form trans-cinnamic acid. tuscany-diet.net Subsequently, p-coumaric acid is generated through the hydroxylation of trans-cinnamic acid. mdpi.comtuscany-diet.net

Following its formation, p-coumaric acid is activated by coenzyme A (CoA) to form p-coumaroyl-CoA. mdpi.com A crucial step in the pathway to this compound is the reduction of p-coumaroyl-CoA to dihydro-p-coumaroyl-CoA. mdpi.comresearchgate.netnih.gov This reduction is a key branching point that directs the metabolic flow towards the synthesis of dihydrostilbenoids. nih.gov Dihydro-p-coumaroyl-CoA then serves as a direct intermediate in the formation of the bibenzyl backbone of this compound. mdpi.comresearchgate.net

Enzymatic Catalysis in this compound Biosynthesis

The conversion of precursors into this compound is mediated by specific enzymes that catalyze the key reactions in the pathway.

A pivotal enzyme in this process is Bibenzyl Synthase (BBS), with a specific isoform, CsBBS2, identified in Cannabis sativa. mdpi.comnih.gov CsBBS2 is a type III polyketide synthase that catalyzes the condensation of dihydro-p-coumaroyl-CoA with three molecules of malonyl-CoA to form the characteristic bibenzyl scaffold of dihydrostilbenoids. nih.govresearchgate.net The enzyme exhibits a high affinity for the dihydrated form of p-coumaroyl-CoA. researchgate.net Structural analysis of CsBBS2 has revealed a narrowed active site pocket compared to other stilbene (B7821643) synthases, which sterically favors the more flexible dihydro-hydroxycinnamoyl-CoA substrates. nih.govresearchgate.net This specificity ensures the production of dihydroresveratrol (B186802), a direct precursor to other bibenzyls. nih.gov The kinetic parameters of CsBBS2 have been determined, with a Km of 5.91 ± 3.95 µmol/L and a kcat of 2.26 × 10−3 ± 5.46 × 10−4 s−1 for the synthesis of dihydroresveratrol. researchgate.netnih.gov

Chemical Synthesis Methodologies for Cannabistilbene Ii

Synthetic Approaches for Structural Confirmation

The initial isolation and characterization of Cannabistilbene II from a Panamanian cannabis variant provided spectral data from nuclear magnetic resonance (NMR) that suggested two possible structures. mdpi.commdpi.com The core issue was determining the precise arrangement—or regiochemistry—of the hydroxyl and methoxy (B1213986) functional groups on one of the aromatic rings. publish.csiro.aupublish.csiro.au While spectroscopic techniques are powerful, they can sometimes lead to ambiguous assignments, especially in molecules with similar, symmetrical, or complex substitution patterns. mdpi.com

In such cases, total synthesis serves as the ultimate proof of structure. By synthesizing all possible isomers proposed from spectral data, a direct comparison of the synthetic compounds' spectral properties (e.g., NMR, MS) with those of the natural isolate can be made. mdpi.commdpi.com The structure whose spectral data perfectly matches the natural product's data is confirmed as the correct one. This approach has been successfully used to confirm the structures of other cannabis-derived stilbenoids, such as Cannabistilbene I and 3,4′,5-trihydroxy-dihydrostilbene. mdpi.comnih.gov For this compound, this would involve the unambiguous synthesis of both the IIa and IIb isoforms to resolve which one is present in cannabis. mdpi.com

Table 1: Proposed Isoforms of this compound

| Compound Name | Molecular Weight | Key Structural Feature |

|---|---|---|

| Cannabistilbene IIa | 304.34 g/mol | Ortho-substituted functional groups on the second aromatic ring. mdpi.comresearchgate.net |

Strategies for Constructing the Dihydrostilbene Backbone

The central structural motif of this compound is the 1,2-diphenylethane, or dihydrostilbene (also known as a bibenzyl), backbone. researchgate.net The construction of this C6-C2-C6 skeleton is a fundamental step in the total synthesis of this and related compounds. Several established synthetic strategies can be employed to create this backbone, typically involving the formation of the ethylene (B1197577) bridge between two appropriately substituted benzene (B151609) rings.

Common synthetic routes to dihydrostilbenes include:

Reduction of Stilbenes: A widely used method involves the synthesis of a stilbene (B7821643) precursor, which contains a carbon-carbon double bond (C=C) in the bridge, followed by its reduction to a single bond (C-C). The stilbene intermediate can be assembled via several classic olefination reactions, such as the Wittig reaction, Horner-Wadsworth-Emmons reaction, or Heck coupling. Subsequent catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) of the double bond yields the desired dihydrostilbene scaffold.

Coupling Reactions: Cross-coupling reactions can be used to form the ethylene bridge directly or indirectly. For instance, a Suzuki or Negishi coupling could link a benzyl (B1604629) halide with a benzylboronic acid or organozinc reagent, respectively.

Friedel-Crafts Acylation/Alkylation followed by Reduction: Another approach involves the acylation of a benzene ring with a phenylacetyl chloride derivative, which forms a deoxybenzoin (B349326) (a ketone). The ketone can then be fully reduced to the CH₂-CH₂ bridge using methods like the Wolff-Kishner or Clemmensen reduction.

The choice of strategy often depends on the availability of starting materials and the compatibility of the required functional groups with the reaction conditions.

Regioselective Functionalization Techniques

The primary challenge in the synthesis of either Cannabistilbene IIa or IIb is achieving the correct regioselective placement of the hydroxyl (-OH) and methoxy (-OCH₃) groups on the two aromatic rings. Regioselectivity refers to the control over the position at which a chemical bond is formed. The difference between the IIa and IIb isoforms lies in this specific arrangement. publish.csiro.aupublish.csiro.au

Synthesizing a specific isomer requires precise control over electrophilic aromatic substitution or the use of pre-functionalized starting materials where the substitution pattern is already set. Key strategies include:

Use of Directing Groups: Existing substituents on a benzene ring direct incoming electrophiles to specific positions (ortho, meta, or para). For example, hydroxyl and methoxy groups are strong ortho, para-directors. Chemists can exploit this by introducing functional groups in a specific sequence or by using protecting groups to block certain positions and force a reaction to occur at a desired site.

Directed Ortho-Metalation (DoM): This powerful technique uses a directing group (like an amide or methoxy group) to deliver a strong base (an organolithium or magnesium reagent) to a specific ortho position, deprotonating it. researchgate.net The resulting organometallic species can then react with an electrophile to install a new substituent with high regioselectivity.

Halogen-Dance Reaction and Cross-Coupling: Introducing halogen atoms (e.g., Br, I) at specific positions on the aromatic rings provides synthetic "handles." These halogens can then be selectively replaced with other functional groups using transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). mdpi.com The specific choice of catalyst and conditions can allow for the selective reaction at one halogen over another in a poly-halogenated ring. mdpi.com

For this compound, a plausible strategy would involve synthesizing two separate, highly functionalized aromatic fragments—one for each ring—and then coupling them to form the dihydrostilbene backbone. This approach transfers the challenge of regioselectivity to the synthesis of the individual ring precursors, where established methodologies can be more readily applied.

Challenges in the Synthesis of this compound Isoforms (IIa and IIb)

The synthesis of Cannabistilbene IIa and IIb is complicated by several factors that stem directly from the structural similarities of the two target molecules.

Regiocontrol: As discussed, the foremost challenge is controlling the regiochemistry of the functional groups. The subtle difference in the placement of the methoxy and two hydroxy groups between isomers IIa and IIb means that a non-selective synthesis would likely produce a mixture of both, along with other potential isomers. publish.csiro.aupublish.csiro.au Separating such closely related isomers can be exceptionally difficult, often requiring multiple rounds of chromatography. Therefore, a successful synthesis must be highly regioselective from the outset.

Protecting Group Strategy: The presence of multiple reactive hydroxyl groups necessitates a robust protecting group strategy. These groups must be stable to the conditions used for building the carbon skeleton and for introducing other functional groups, yet be removable at the end of the synthesis without disturbing the final structure. The choice of protecting groups for the different hydroxyls must be carefully planned to allow for their selective removal if they need to be chemically altered at different stages (orthogonal protection).

Confirmation of Identity: The very reason synthesis is required—the ambiguity of the natural product's structure—is also a challenge for the synthetic chemist. mdpi.com Without a confirmed reference sample, the chemist must rely on meticulous spectroscopic analysis (1D and 2D NMR) to prove that the synthesized molecule has the intended structure and to compare it against the published data for the natural isolate.

The successful total synthesis of Cannabistilbene IIa and IIb would not only resolve the structural question but also provide a reliable source of these compounds for further research.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Cannabistilbene I |

| This compound |

| Cannabistilbene IIa |

| Cannabistilbene IIb |

| 3,4′,5-trihydroxy-dihydrostilbene |

| Deoxybenzoin |

Advanced Analytical Methodologies for Cannabistilbene Ii Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating Cannabistilbene II from the myriad of other phytochemicals present in Cannabis sativa. The ability to achieve high-resolution separation is a prerequisite for accurate quantification and subsequent spectroscopic analysis.

High-Performance Liquid Chromatography (HPLC) for Compound Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. mdpi.commagritek.com Coupled with Ultraviolet (UV) detection, HPLC is considered a gold standard for cannabinoid analysis. mdpi.comresearchgate.net The primary advantage of HPLC over other techniques like Gas Chromatography (GC) is its ability to analyze compounds in their native state without the need for derivatization, which can be a source of analytical error. mdpi.com

For the analysis of cannabinoids and other phenolic compounds from Cannabis sativa, reversed-phase (RP) HPLC is the most common approach. mdpi.com C18 columns are widely used due to their hydrophobicity, which allows for effective separation of the various components based on their polarity. mdpi.com The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with the addition of an acid like formic acid to improve peak shape and resolution. nih.gov

A significant challenge in the analysis of this compound is the presence of its two isomers, Cannabistilbene IIa and Cannabistilbene IIb. The separation of these isomers is critical for accurate quantification and for understanding their individual biological activities. The development of a validated HPLC method for the baseline separation of these isomers is an area of ongoing research. While specific validated methods for the quantification of this compound are not widely published, methods developed for other stilbenes and cannabinoids can be adapted. For instance, a method for the analysis of trans-stilbenes in grape juices utilized a C18 column with a gradient elution of water and acetonitrile with 0.5% formic acid, which could serve as a starting point for method development for this compound. oeno-one.eu

Table 1: Illustrative HPLC Parameters for Dihydrostilbenoid Analysis

| Parameter | Value |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 70% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Injection Volume | 10 µL |

This table presents a typical set of starting parameters for the HPLC analysis of dihydrostilbenoids and would require optimization and validation for the specific quantification of this compound isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Profile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. In the context of Cannabis analysis, GC-MS is frequently used for profiling cannabinoids and terpenes. bioforumconf.comfrontiersin.org For the analysis of dihydrostilbenoids like this compound, a derivatization step is often necessary to increase their volatility and thermal stability. unodc.orgnih.gov Silylation is a common derivatization technique where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov

The GC separates the derivatized compounds based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, which provides information on their mass-to-charge ratio and fragmentation patterns, allowing for their identification. nih.gov While GC-MS is a highly sensitive and specific technique, the need for derivatization can introduce complexity and potential for analytical variability. mdpi.com

Table 2: Representative GC-MS Parameters for Cannabinoid Profiling

| Parameter | Value |

| GC Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | 80°C (1 min), then ramp to 300°C at 10°C/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-550 |

Note: These are general parameters and would need to be optimized for the specific analysis of derivatized this compound.

Spectroscopic Approaches for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure of isolated compounds and assessing their purity. For a molecule like this compound, with its isomeric forms, these methods are particularly critical.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including the differentiation of isomers. nih.govmdpi.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the connectivity of atoms within a molecule.

For this compound, ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton. The initial structural proposals for this compound suggested two possible isomers, IIa and IIb, based on spectral analysis. ird.fr 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing the precise arrangement of substituents on the aromatic rings and differentiating between the ortho-substituted isomers. nih.gov A comparison of the NMR spectra of the isolated compound with those of similar known compounds, like canniprene, can aid in confirming the correct structure. bioforumconf.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for a Representative Dihydrostilbenoid Skeleton

| Position | Predicted ¹³C (ppm) | Predicted ¹H (ppm) |

| Ring A | ||

| C-1' | 130-140 | - |

| C-2' | 110-120 | 6.5-7.0 |

| C-3' | 140-150 | - |

| C-4' | 115-125 | 6.8-7.2 |

| C-5' | 145-155 | - |

| C-6' | 105-115 | 6.2-6.7 |

| Ring B | ||

| C-1 | 135-145 | - |

| C-2 | 115-125 | 6.8-7.2 |

| C-3 | 155-165 | - |

| C-4 | 100-110 | 6.1-6.6 |

| C-5 | 158-168 | - |

| C-6 | 105-115 | 6.2-6.7 |

| Ethylene (B1197577) Bridge | ||

| C-α | 35-45 | 2.7-3.0 |

| C-β | 35-45 | 2.7-3.0 |

Disclaimer: This table provides predicted chemical shift ranges for a generic dihydrostilbenoid structure. Actual values for Cannabistilbene IIa and IIb will vary based on the specific substitution pattern and solvent used.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule with high accuracy. nih.goveuropa.eu This technique measures the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the calculation of a unique molecular formula. europa.euepfl.ch For this compound, HRMS would be used to confirm the molecular formula of C₁₇H₂₀O₅. nih.gov

In addition to accurate mass measurement of the parent ion, HRMS coupled with tandem mass spectrometry (MS/MS) provides valuable information about the molecule's structure through its fragmentation pattern. researchgate.netmdpi.com By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, researchers can deduce the connectivity of different parts of the molecule. nih.gov This fragmentation data can also be instrumental in distinguishing between isomers like Cannabistilbene IIa and IIb, as they may exhibit different fragmentation pathways.

Table 4: Theoretical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₇H₂₀O₅ |

| Calculated Monoisotopic Mass | 304.1311 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

| Expected Adducts (Positive Mode) | [M+H]⁺, [M+Na]⁺ |

| Expected Adducts (Negative Mode) | [M-H]⁻ |

This table presents theoretical data. Experimental values would be obtained from HRMS analysis of a purified sample of this compound.

Metabolomic Profiling of Cannabis sativa Extracts for Stilbenoid Analysis

Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. creative-proteomics.comnih.gov In the context of Cannabis sativa, metabolomic profiling using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the simultaneous detection and relative quantification of hundreds to thousands of compounds in an extract. biorxiv.orgnih.gov This approach provides a comprehensive chemical snapshot of the plant's metabolome.

LC-MS-based metabolomics is particularly well-suited for the analysis of stilbenoids, including this compound, within complex Cannabis extracts. nih.govmdpi.com By comparing the metabolomic profiles of different Cannabis varieties or plants grown under different conditions, researchers can identify variations in the levels of specific compounds like this compound. nih.govbiorxiv.org Untargeted metabolomics approaches can also lead to the discovery of novel stilbenoids or other related phenolic compounds. unimore.it While metabolomics provides a powerful tool for comparative analysis and discovery, targeted and validated quantitative methods, such as HPLC-UV or LC-MS/MS, are still required for the precise quantification of individual compounds like this compound. nih.gov

Anti-inflammatory Effects

In silico modeling has been instrumental in exploring the anti-inflammatory potential of this compound and its isoforms, Cannabistilbene IIa and Cannabistilbene IIb. These studies have focused on the compound's interaction with cyclooxygenase (COX) enzymes, which are key mediators of inflammatory pathways.

Computational docking studies have predicted that both isoforms of this compound can inhibit COX-1 and COX-2 enzymes. dntb.gov.ua The inhibition of COX-2 is a primary mechanism for reducing inflammation, similar to the action of non-steroidal anti-inflammatory drugs (NSAIDs). dntb.gov.ua Conversely, the inhibition of the COX-1 isoform is associated with negative gastric side effects. dntb.gov.ua

The in silico results indicate that Cannabistilbene IIa is a very strong inhibitor of COX-2. dntb.gov.ua Cannabistilbene IIb was found to be the more potent inhibitor of the COX-1 enzyme when compared to Cannabistilbene IIa and the related compound, Cannabistilbene I. dntb.gov.ua The preferential inhibition of COX-2 over COX-1, as seen with Cannabistilbene IIa, is considered a beneficial profile for an anti-inflammatory agent. dntb.gov.ua

The inhibitory constants (K_i), which represent the concentration of the inhibitor required to produce half-maximum inhibition, were determined through in silico modeling. These values quantify the predicted potency of Cannabistilbene IIa and IIb against the two COX isoforms.

For COX-1, Cannabistilbene IIb showed stronger inhibition with a K_i of 1.37 µM, whereas Cannabistilbene IIa had a much higher K_i of 14.53 µM, indicating weaker inhibition. dntb.gov.ua In contrast, for the anti-inflammatory target COX-2, Cannabistilbene IIa was a significantly more potent inhibitor with a K_i of 0.21 µM, while Cannabistilbene IIb had a K_i of 2.69 µM. dntb.gov.ua

| Compound | COX-1 K_i (µM) | COX-2 K_i (µM) |

|---|---|---|

| Cannabistilbene IIa | 14.53 | 0.21 |

| Cannabistilbene IIb | 1.37 | 2.69 |

Potential Antifungal Activity: In Silico Protein Interaction Profiling

The potential of stilbenoids from Cannabis sativa as antifungal agents has been explored through computational screening against essential fungal proteins. nih.govnih.gov While these studies provide a foundation for future research, specific data on this compound is limited.

In silico studies have screened various cannabinoid and stilbenoid compounds against a panel of eight fungal proteins crucial for survival and pathogenicity, including GMP synthase and Chitin Synthase 2 (CaChs2). nih.govnih.gov These proteins are vital for processes like nucleotide production and cell wall synthesis in fungi. nih.gov The results of these molecular docking simulations highlighted strong interactions for a related compound, Cannabistilbene I, which showed a high binding affinity of -9.1 kcal/mol for both GMP synthase and Chitin Synthase 2. nih.govfrontiersin.org However, the specific binding affinities and interaction profiles for this compound were not detailed in these published studies.

Investigated Anticonvulsant Potential: In Silico GABA_A Receptor Interaction

The potential for Cannabis sativa compounds to act as anticonvulsants has been investigated using in silico models. researchgate.netresearchgate.net These studies have examined the interactions between various phytochemicals and the Gamma-aminobutyric acid type A (GABA_A) receptor, a primary target for many antiseizure medications. researchgate.net The research revealed that this compound, along with Cannabistilbene I and Cannabielsoin, demonstrated a high interaction or docking score when evaluated against the GABA_A receptor, suggesting a potential mechanism for anticonvulsant activity. researchgate.netresearchgate.net

Modulation of Cytochrome P450 (CYP) Enzymes

In silico models have been used to predict the interactions between cannabis-derived stilbenoids and Cytochrome P450 (CYP) enzymes, which are crucial for metabolizing various compounds. nih.govdntb.gov.ua These predictions suggest that this compound and its analogues may be substrates for and inhibitors of certain CYP isoforms. In silico modeling predicts that analogues of Cannabistilbene I, which would include this compound, are likely substrates for the CYP1A2 and CYP2C19 enzymes and may act as moderate inhibitors of CYP2C9. nih.gov Furthermore, pharmacokinetic data suggests a half-life of 3.94 hours for Cannabistilbene IIb. nih.gov Another study focusing on Cannabistilbene I found that it upregulated the CYP1A1 enzyme. researchgate.netfrontiersin.orgresearchgate.net

Predicted Substrate Interactions with CYP1A2, CYP2C19, and CYP2C9

In silico modeling provides predictions regarding the interaction of this compound and its analogs with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Predictions suggest that this compound and related compounds are substrates for CYP1A2 and CYP2C19. Furthermore, these models indicate a moderate inhibitory effect on CYP2C9.

Clinical studies have highlighted the potential for cannabinoids to interact with these enzymes. For instance, cannabidiol (B1668261) (CBD) has been shown to inhibit CYP2C19, and various cannabis products may inhibit CYP2C9. nih.gov The smoking of cannabis has been associated with the induction of CYP1A2. nih.gov Given that many medications are metabolized by CYP2C19, CYP2C9, and CYP1A2, there is a potential for altered disposition of these drugs when used concomitantly with cannabis or its constituents. nih.gov

A study assessing twelve cannabinoids revealed varied effects on CYP isoforms. nih.gov Notably, CYP2C9-mediated metabolism was inhibited by almost all tested cannabinoids. nih.gov Most of the cannabinoids also showed inhibitory effects on CYP2C19. nih.gov In contrast, the impact on CYP1A2 was limited, suggesting that clinically significant drug-drug interactions mediated by this isoform are less likely. nih.gov The primary metabolite of THC, 11-OH-THC, has been found in preliminary in vitro tests to inhibit the metabolic activity of CYP2C9 and CYP2C19. clinicaltrials.gov

Table 1: Predicted Interactions of this compound and Related Compounds with CYP Enzymes

| Compound/Substance | CYP1A2 Interaction | CYP2C19 Interaction | CYP2C9 Interaction |

|---|---|---|---|

| This compound (and analogues) | Predicted Substrate | Predicted Substrate | Moderate Inhibition (Predicted) |

| Cannabidiol (CBD) | - | Inhibition nih.gov | - |

| Various Cannabis Products | Induction (via smoking) nih.gov | - | Inhibition nih.gov |

| Major Cannabinoids (general) | Limited Effects nih.gov | Inhibition nih.gov | Inhibition nih.gov |

| 11-OH-THC | Not examined in study clinicaltrials.gov | Inhibition (in vitro) clinicaltrials.gov | Inhibition (in vitro) clinicaltrials.gov |

Antioxidant Mechanisms (General Stilbenoid Context)

Stilbenoids, the class of compounds to which this compound belongs, are recognized for their antioxidant properties. mdpi.comisnff-jfb.comnih.gov These properties are generally attributed to their phenolic structure. researchgate.net The antioxidant mechanisms of stilbenoids are multifaceted and can involve direct scavenging of free radicals and reactive oxygen species (ROS), as well as the modulation of cellular antioxidant defense systems. mdpi.comisnff-jfb.com

One of the primary antioxidant actions of stilbenoids is their ability to scavenge free radicals. mdpi.com For example, the well-studied stilbenoid resveratrol (B1683913) has a direct scavenging effect on ROS. isnff-jfb.com Another stilbenoid, piceatannol, demonstrates potent antioxidant activity due to the formation of a semiquinone radical. nih.gov

Beyond direct scavenging, stilbenoids can exert antioxidant effects by influencing gene expression and enzymatic activity. mdpi.comisnff-jfb.com Some stilbenoids can up-regulate genes that activate antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidases. isnff-jfb.com They can also activate the nuclear factor erythroid 2-related factor-2 (Nrf2) pathway, which in turn targets genes encoding for protective enzymes like heme oxygenase-1 (HO-1) and γ-glutamylcysteine synthetase (γ-GCS). isnff-jfb.com For instance, isorhapontigenin (B148646) has been shown to have a mild direct antioxidant effect while also activating the Nrf2-antioxidant response element (ARE) system and increasing the expression of Nrf2 and catalase. nih.gov

However, the effects of stilbenoids can vary depending on their specific structure, with some even exhibiting pro-oxidative effects in certain contexts. nih.gov

Table 2: General Antioxidant Mechanisms of Stilbenoids

| Mechanism | Description | Examples of Involved Stilbenoids |

|---|---|---|

| Direct Radical Scavenging | Neutralization of free radicals and reactive oxygen species (ROS). mdpi.comisnff-jfb.com | Resveratrol, Piceatannol isnff-jfb.comnih.gov |

| Enzyme Inhibition | Inhibition of enzymes that produce ROS, such as iNOS. mdpi.com | Pinosylvin (B93900) mdpi.com |

| Upregulation of Antioxidant Enzymes | Increased expression of enzymes like SOD, catalase, and glutathione peroxidases. isnff-jfb.com | Stilbenoid derivatives from Vitis vinifera isnff-jfb.com |

| Activation of Nrf2 Pathway | Activation of the Nrf2 transcription factor, leading to the expression of antioxidant genes like HO-1 and γ-GCS. isnff-jfb.comnih.gov | Isorhapontigenin, Stilbenoid derivatives from Vitis vinifera isnff-jfb.comnih.gov |

Other Preclinical Mechanistic Studies (if applicable)

While research specifically on this compound is limited, studies on related stilbenes and cannabinoids provide insights into other potential preclinical mechanisms. mdpi.com

In silico modeling has been used to predict the anti-inflammatory effects of different forms of cannabistilbene. mdpi.com This modeling investigated the inhibitory effects on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes involved in the production of pro-inflammatory prostaglandins. mdpi.com For the inhibition of COX-1, cannabistilbene IIb was predicted to be the most potent among the cannabistilbene forms. mdpi.com Such modeling serves as a guide for future in vitro and in vivo research. mdpi.com

In the broader context of non-cannabinoid stilbenes, compounds like pinosylvin have demonstrated anti-inflammatory properties through mechanisms such as COX-2 inhibition and reduction in interleukin-6 (IL-6) levels. mdpi.com Some stilbenoids have also been investigated for their potential in cancer treatment through mechanisms like apoptosis induction. mdpi.com

Furthermore, a molecular docking study suggested that Cannabistilbene I and II have a high interaction score with the GABA-A receptor. emanresearch.org This suggests a potential mechanism for anticonvulsant effects, as the GABA-A receptor is a major target for antiepileptic drugs. emanresearch.org

Chemical Compounds Mentioned

Table 3: List of Chemical Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

|---|---|---|---|

| Cannabistilbene II | C₁₇H₂₀O₄ | 304.34 | Non-prenylated dihydrostilbene with two proposed isomeric structures. |

| Cannabistilbene I | C₂₀H₂₄O₃ | 312.41 | A prenylated dihydrostilbene also found in Cannabis sativa. mdpi.com |

| Dihydroresveratrol (B186802) | C₁₄H₁₄O₃ | 230.26 | A dihydrostilbene that is a likely precursor in the biosynthesis of other stilbenoids in cannabis. mdpi.com |

| Canniprene | C₂₁H₂₆O₂ | 310.43 | A prenylated dihydrostilbene used for spectral comparison in the initial characterization of this compound. mdpi.com |

| Dihydro-p-coumaroyl-CoA | C₂₉H₄₀N₇O₁₈P₃S | 923.65 | A precursor molecule in the proposed biosynthetic pathway of this compound. mdpi.com |

| Resveratrol (B1683913) | C₁₄H₁₂O₃ | 228.24 | A well-known stilbenoid with numerous studied biological activities. mdpi.com |

Structure Activity Relationship Sar Studies of Cannabistilbene Ii Isoforms

Distinct Biological Activities of Cannabistilbene IIa and IIb

Research, particularly in silico modeling, has highlighted the differential inhibitory effects of Cannabistilbene IIa and Cannabistilbene IIb on cyclooxygenase (COX) enzymes, which are key mediators of inflammation. mdpi.com The two isoforms exhibit distinct potencies against COX-1 and COX-2.

Cannabistilbene IIa is a very strong inhibitor of COX-2, with an inhibition constant (Ki) of 0.21 µM. mdpi.com In contrast, its activity against COX-1 is significantly weaker, with a Ki value of 14.53 µM. mdpi.com This selective inhibition of COX-2 is a desirable trait in anti-inflammatory agents, as COX-2 is primarily associated with inflammation, while COX-1 inhibition can lead to gastric side effects. mdpi.com

Conversely, Cannabistilbene IIb is the more potent inhibitor of COX-1, with a Ki of 1.37 µM. mdpi.com Its inhibitory effect on COX-2 is less pronounced, with a Ki of 2.69 µM. mdpi.com This demonstrates a clear divergence in the biological activities of the two isoforms, driven by their structural differences.

| Compound | COX-1 Inhibition Constant (Ki) | COX-2 Inhibition Constant (Ki) |

|---|---|---|

| Cannabistilbene IIa | 14.53 µM | 0.21 µM |

| Cannabistilbene IIb | 1.37 µM | 2.69 µM |

Data sourced from in silico modeling studies. mdpi.com

Influence of Methylation Pattern on Bioactivity

The differing bioactivities of Cannabistilbene IIa and IIb are a direct consequence of their unique methylation patterns. mdpi.compublish.csiro.au this compound is a dimethoxy-dihydroxy-bibenzyl, but the specific arrangement of these functional groups defines the two isoforms. nih.govencyclopedia.pub In the original investigation of this compound, the exact methylation pattern could not be definitively determined, leading to the proposal of two likely structures: Cannabistilbene IIa and Cannabistilbene IIb. publish.csiro.aupublish.csiro.aunih.gov

The specific placement of the two methoxy (B1213986) groups on the bibenzyl core structure influences how each molecule fits into the active sites of the COX-1 and COX-2 enzymes. This differential binding affinity is responsible for the observed variance in inhibitory potency. The structure of Cannabistilbene IIa favors strong interaction with the COX-2 active site, whereas the methylation pattern of Cannabistilbene IIb results in a better fit within the COX-1 active site. mdpi.com

Importance of Ortho-Substitution in Structural Determination

The structural elucidation of this compound was a complex process where the consideration of substitution patterns was critical. mdpi.comresearchgate.net Initial analysis of NMR spectra for the isolated compound suggested the possibility of a symmetrical distribution of the substituents. mdpi.comresearchgate.net However, this hypothesis was revised after comparing the spectral data with that of structurally similar compounds, such as canniprene. mdpi.comresearchgate.net

Comparative SAR with Related Dihydrostilbenes and Stilbenoids

The structure-activity relationships of this compound isoforms can be further understood by comparing them to other related dihydrostilbenes, such as Cannabistilbene I and the biosynthetic precursor, dihydroresveratrol (B186802). mdpi.comnih.gov

Cannabistilbene I: Like Cannabistilbene IIa, Cannabistilbene I is a potent and selective COX-2 inhibitor, with an identical inhibition constant of 0.21 µM. mdpi.com However, its COX-1 inhibition (Ki = 2.27 µM) is more moderate, falling between that of IIa and IIb. mdpi.com The key structural difference is that Cannabistilbene I is prenylated, while the IIa and IIb isoforms are not. mdpi.comnih.gov This suggests that while the specific methylation pattern of the bibenzyl core dictates the precise COX-1/COX-2 selectivity between IIa and IIb, the core structure itself, shared with Cannabistilbene I, is conducive to strong COX-2 inhibition.

Dihydroresveratrol (3,5,4'-trihydroxybibenzyl): This compound is a biosynthetic precursor to Cannabistilbene I. mdpi.comnih.gov It is a simpler dihydrostilbene, lacking the methoxy and prenyl groups found in the cannabistilbenes. nih.gov The biosynthesis of Cannabistilbene IIa and IIb also originates from a related pathway starting with dihydro-p-coumaroyl-CoA, the same compound from which dihydroresveratrol is produced. mdpi.comnih.gov The progressive methylation and, in the case of Cannabistilbene I, prenylation of a basic dihydrostilbene framework like dihydroresveratrol appear to be key steps in conferring the potent and selective COX-inhibitory activities observed in these more complex stilbenoids. mdpi.com

| Compound Name |

|---|

| Cannabistilbene I |

| This compound |

| Cannabistilbene IIa |

| Cannabistilbene IIb |

| Canniprene |

| Cyclooxygenase-1 (COX-1) |

| Cyclooxygenase-2 (COX-2) |

| Dihydro-p-coumaroyl-CoA |

| Dihydroresveratrol |

Future Research Directions and Translational Perspectives for Cannabistilbene Ii

Elucidating the Definitive Presence and Ratio of Cannabistilbene IIa and IIb in Cannabis sativa

A primary and essential step for future research is to definitively establish the presence and relative abundance of the two proposed isoforms of Cannabistilbene II—Cannabistilbene IIa and Cannabistilbene IIb—within the Cannabis sativa plant. cannabisdatabase.ca When first isolated from a Panamanian cannabis strain, spectral data suggested a structure corresponding to one of two potential isoforms, but it was not conclusively determined which isoform is present or if both coexist. nih.govresearchgate.net

Current analytical chemistry techniques, including advanced liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, are now sufficiently powerful to resolve this long-standing ambiguity. Future investigations must focus on screening a wide variety of Cannabis sativa chemovars to determine the distribution of these isoforms. It is crucial to ascertain whether the expression and ratio of Cannabistilbene IIa to IIb are dependent on genetic lineage, cultivation conditions, plant maturity, or specific plant tissues (e.g., leaves, stems, flowers). This foundational knowledge is a prerequisite for any subsequent pharmacological and biosynthetic research, as the distinct structural arrangements of the two isoforms likely confer different biological activities.

Comprehensive Preclinical In Vitro and In Vivo Pharmacological Characterization

Despite its long history since discovery, there is a significant lack of research into the therapeutic properties of this compound. nih.gov The existing knowledge is almost entirely derived from computational models rather than empirical biological studies. A comprehensive preclinical research program is urgently needed to move beyond theoretical predictions and establish the actual pharmacological profile of this compound. This program should involve a tiered approach, starting with a broad array of in vitro assays to screen for various biological activities, followed by targeted in vivo studies in relevant animal models to confirm these findings and assess physiological effects.

Recent computational, or in silico, modeling has provided the first tantalizing clues into the potential bioactivity of this compound, particularly concerning its anti-inflammatory properties. nih.gov These predictive studies serve as a critical roadmap for directing future laboratory-based validation. The primary predicted activity is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. nih.gov

The in silico models predicted differential activity between the two isoforms:

Cannabistilbene IIb was predicted to be the more potent inhibitor of the COX-1 enzyme, with a calculated inhibition constant of 1.37 µM. nih.gov

Cannabistilbene IIa was predicted to be a highly potent inhibitor of the COX-2 enzyme, with a calculated inhibition constant of 0.21 µM. nih.gov

These predictions are compelling, as selective COX-2 inhibition is the mechanism of action for several established anti-inflammatory drugs. nih.gov The immediate priority for future research is to validate these computational hypotheses using standard enzymatic assays with purified COX-1 and COX-2. Confirming these predictions through rigorous in vitro experiments is a critical step to substantiate the potential of this compound isoforms as anti-inflammatory agents.

Table 1: In Silico Predicted Inhibitory Activity of this compound Isoforms on COX Enzymes

| Compound | Target Enzyme | Predicted Inhibition Constant (µM) |

|---|---|---|

| Cannabistilbene IIa | COX-1 | 14.53 |

| Cannabistilbene IIa | COX-2 | 0.21 |

| Cannabistilbene IIb | COX-1 | 1.37 |

| Cannabistilbene IIb | COX-2 | 2.69 |

Data sourced from in silico modeling studies. nih.gov

Beyond the validation of predicted COX inhibition, a broader investigation is required to identify the full spectrum of molecular targets and signaling pathways modulated by this compound. The current focus on COX enzymes is based on limited in silico data; the compound may interact with numerous other biological targets. nih.gov

Future research should employ a range of unbiased screening techniques, such as proteomics and transcriptomics, to identify cellular changes induced by each isoform. This will help to uncover novel mechanisms of action. Key areas of investigation should include:

Inflammatory Pathways: Examining effects on key signaling cascades beyond prostaglandin (B15479496) synthesis, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Cannabinoid Receptors: Although structurally distinct from classical cannabinoids, determining if this compound isoforms interact with CB1 or CB2 receptors, either directly or allosterically, is a crucial line of inquiry.

Other Potential Targets: Screening for activity against other enzyme families (e.g., lipoxygenases, kinases) and receptor systems relevant to disease.

A thorough elucidation of its molecular interactions is fundamental to understanding its therapeutic potential and identifying the most promising translational applications.

Development of Robust Isolation and Purification Protocols for Specific Isoforms

To enable the comprehensive pharmacological characterization described above, the development of robust and scalable methods for the isolation and purification of Cannabistilbene IIa and IIb is paramount. The original methods used nearly four decades ago are insufficient for producing the high-purity material required for modern pharmacological research. nih.govresearchgate.net

Exploration of Synthetic Analogs and Derivatives of this compound

While isolation from the plant source is crucial for studying the natural compound, the exploration of synthetic analogs and derivatives offers a powerful avenue for drug development. The original discovery of this compound utilized chemical synthesis to confirm the proposed structures. nih.govresearchgate.net Modern medicinal chemistry can now build upon this foundation to create novel molecules with improved properties.

A forward-looking research program should involve the rational design and synthesis of this compound analogs to achieve specific therapeutic goals. This could include:

Improving Potency and Selectivity: Modifying the core structure to enhance affinity and selectivity for specific targets, such as COX-2 over COX-1, to potentially reduce side effects.

Enhancing Pharmacokinetic Properties: Altering the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile, making it more suitable as a drug candidate.

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing a library of related compounds to understand which parts of the molecule are essential for its biological activity.

General synthetic strategies for stilbenoid compounds are well-established and could be adapted for the creation of a diverse library of this compound derivatives for pharmacological screening. nih.gov

Investigation of this compound in Multi-Compound Plant Extracts

The therapeutic effects of cannabis are often attributed to the synergistic interaction of its many chemical components, a concept known as the "entourage effect." While the majority of this research has focused on cannabinoids and terpenes, minor constituents like this compound may also play a significant, yet currently unknown, role.

Q & A

Q. What experimental protocols are recommended for synthesizing and characterizing Cannabistilbene II in academic settings?

To ensure reproducibility, synthesis should follow validated procedures with detailed documentation of reaction conditions (e.g., solvent purity, temperature, catalyst). Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment (>95%). For novel derivatives, elemental analysis is essential. Report yields with spectroscopic validation and prioritize procedures with minimal hazardous materials .

Q. Which analytical techniques are critical for verifying the stability of this compound under varying storage conditions?

Stability studies should employ accelerated degradation tests (e.g., exposure to heat, light, humidity) with HPLC or ultra-HPLC (UHPLC) to monitor degradation products. Use gas chromatography-mass spectrometry (GC-MS) for volatile byproducts. Data should include kinetic parameters (e.g., half-life, activation energy) and statistical validation (e.g., ANOVA for batch variability). Reference ICH guidelines for pharmaceutical stability protocols .

Advanced Research Questions

Q. How can researchers design pharmacokinetic studies to evaluate this compound’s bioavailability in vivo?

Use a crossover design in animal models with controlled dosing (oral vs. intravenous). Quantify plasma concentrations via liquid chromatography-tandem mass spectrometry (LC-MS/MS) at timed intervals. Calculate area under the curve (AUC), maximum concentration (Cmax), and half-life (t½). Account for metabolic pathways using liver microsome assays and cytochrome P450 inhibition studies. Confounding variables (e.g., diet, genetic variability) must be standardized .

Q. What methodologies are optimal for investigating this compound’s molecular interactions with cannabinoid receptors?

Apply surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd). For functional activity, use cAMP inhibition assays in transfected cell lines (e.g., CHO-K1/CB1). Pair with molecular docking simulations to predict binding motifs. Validate findings through mutagenesis studies targeting receptor active sites. Replicate experiments across independent labs to address variability .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

Conduct meta-analyses of existing data to identify methodological disparities (e.g., cell line selection, assay sensitivity). Replicate key studies under standardized conditions, reporting effect sizes with 95% confidence intervals. Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses for validation. Transparently document batch-to-batch compound variability as a potential confounder .

Q. What strategies mitigate variability in this compound’s observed effects across different disease models?

Implement factorial experimental designs to isolate variables (e.g., dose, administration route, model genetics). Use RNA sequencing or proteomics to identify biomarker correlations with efficacy. Include positive/negative controls (e.g., known agonists/antagonists) and report statistical power calculations. Pre-register study protocols to reduce bias .

Methodological and Ethical Considerations

Q. How can secondary data on this compound be ethically utilized to generate novel hypotheses?

Leverage public repositories (e.g., ChEMBL, PubChem) with proper attribution. Apply data-mining algorithms to identify understudied targets or synergistic drug combinations. Ensure compliance with data-sharing agreements and anonymize human-derived datasets. Use PICO (Population, Intervention, Comparison, Outcome) to frame research questions .

Q. What ethical safeguards are required when studying this compound in human-derived specimens?

Obtain informed consent specifying secondary use of samples. Conduct risk assessments for privacy breaches and implement de-identification protocols. Adhere to institutional review board (IRB) guidelines for biospecimen storage and sharing. Include data anonymization in publications and acknowledge funding sources transparently .

Research Design and Reproducibility

Q. How to optimize experimental designs for assessing this compound’s therapeutic efficacy in neurological disorders?

Adopt randomized, blinded trials in translational models (e.g., transgenic mice for Alzheimer’s). Use behavioral assays (e.g., Morris water maze) paired with immunohistochemistry for pathological markers. Predefine primary/secondary endpoints and apply Bonferroni correction for multiple comparisons. Share raw data and analysis code via repositories like Zenodo .

Q. What steps ensure reproducibility in synthesizing this compound analogs for structure-activity relationship (SAR) studies?

Document synthetic routes in machine-readable formats (e.g., ChemDraw, SMILES). Validate intermediates with orthogonal techniques (e.g., IR + NMR). Use design-of-experiments (DoE) software to optimize reaction conditions. Publish detailed spectral data and crystallographic information (if available) in supplementary materials .

Q. How can interdisciplinary approaches enhance mechanistic studies of this compound?

Integrate metabolomics to map downstream pathways and CRISPR-Cas9 screens to identify genetic modifiers. Collaborate with computational chemists for molecular dynamics simulations of receptor interactions. Cross-validate findings using patient-derived organoids and clinical datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.